Nolatrexed-d4 Dihydrochloride
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Overview
Description
Nolatrexed-d4 Dihydrochloride is a deuterated form of Nolatrexed Dihydrochloride, a novel folate-based inhibitor of thymidylate synthase. Thymidylate synthase is an enzyme that plays a crucial role in the de novo synthesis of thymidine nucleotides, which are essential for DNA synthesis. This compound has been investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis in rapidly dividing cells .
Preparation Methods
The synthesis of Nolatrexed-d4 Dihydrochloride involves several steps, starting from the appropriate precursor compounds. One method involves the direct conversion of 4-bromo-5-methylisatin into methyl anthranilate using potassium peroxydisulfate and sodium methoxide. The final Ullmann reaction employs potassium carbonate instead of sodium hydride, and the amount of copper catalysts is significantly reduced. Sodium sulfide solution is used to efficiently remove copper under neutral conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Nolatrexed-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical studies to understand the behavior of deuterated molecules.
Biology: Investigated for its effects on cellular processes, particularly DNA synthesis and repair.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mechanism of Action
Nolatrexed-d4 Dihydrochloride exerts its effects by inhibiting thymidylate synthase, an enzyme involved in the synthesis of thymidine nucleotides. By inhibiting this enzyme, the compound prevents the formation of thymidine, which is essential for DNA synthesis. This inhibition leads to the disruption of DNA synthesis and cell division, particularly in rapidly dividing cancer cells. The molecular targets and pathways involved include the folate-binding site of thymidylate synthase and the downstream effects on DNA synthesis and repair .
Comparison with Similar Compounds
Nolatrexed-d4 Dihydrochloride is unique compared to other thymidylate synthase inhibitors due to its deuterated nature, which can provide insights into the behavior of deuterated molecules in biological systems. Similar compounds include:
Raltitrexed: Another thymidylate synthase inhibitor used in cancer therapy.
Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthase and other folate-dependent enzymes.
Methotrexate: A classical antifolate that inhibits dihydrofolate reductase and indirectly affects thymidylate synthase.
This compound stands out due to its specific inhibition of thymidylate synthase and its potential use in studying deuterated compounds in biological systems.
Properties
CAS No. |
1246815-52-0 |
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Molecular Formula |
C14H12N4OS |
Molecular Weight |
288.361 |
IUPAC Name |
2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D |
InChI Key |
XHWRWCSCBDLOLM-UGWFXTGHSA-N |
SMILES |
CC1=C(C2=C(C=C1)NC(=NC2=O)N)SC3=CC=NC=C3 |
Synonyms |
2-Amino-6-methyl-5-(4-pyridinylthio-d4)-4(1H)-quinazolinone Hydrochloride; AG 337-d4; Thymitaq-d4; |
Origin of Product |
United States |
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